3-fluoro-1,2-dihydropyridine-2-thione

CAS No.: 865663-90-7

Cat. No.: VC2105378

Molecular Formula: C5H4FNS

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 865663-90-7 |

|---|---|

| Molecular Formula | C5H4FNS |

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | 3-fluoro-1H-pyridine-2-thione |

| Standard InChI | InChI=1S/C5H4FNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) |

| Standard InChI Key | CXOVSPPEBNMIGI-UHFFFAOYSA-N |

| SMILES | C1=CNC(=S)C(=C1)F |

| Canonical SMILES | C1=CNC(=S)C(=C1)F |

Introduction

Chemical Structure and Properties

Molecular Structure and Identifiers

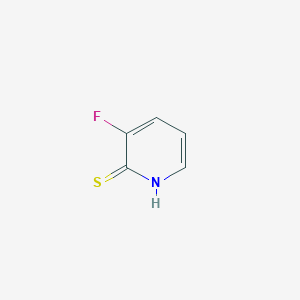

3-fluoro-1,2-dihydropyridine-2-thione features a pyridine ring with a fluorine atom at position 3 and a thione (C=S) group at position 2. The structure exists in tautomeric forms, with the thione form (C=S) and thiol form (C-SH) in equilibrium, though the thione form is generally predominant in the solid state.

Table 1: Chemical Identifiers of 3-fluoro-1,2-dihydropyridine-2-thione

| Parameter | Value |

|---|---|

| CAS Number | 865663-90-7 |

| Molecular Formula | C₅H₄FNS |

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | 3-fluoro-1H-pyridine-2-thione |

| InChI | InChI=1S/C5H4FNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) |

| SMILES | C1=CNC(=S)C(=C1)F |

| InChIKey | CXOVSPPEBNMIGI-UHFFFAOYSA-N |

| PubChem CID | 23160375 |

The compound is also known by several synonyms including 3-Fluoropyridine-2-thol, 3-Fluoro-2-mercaptopyridine, 3-Fluoro-2(1H)-pyridinethione, and 3-Fluoropyridine-2(1H)-thione .

Physical and Chemical Properties

The physical and chemical properties of 3-fluoro-1,2-dihydropyridine-2-thione are influenced by its heterocyclic structure and the presence of both the fluorine atom and the thione functional group.

Table 2: Physical and Chemical Properties of 3-fluoro-1,2-dihydropyridine-2-thione

The compound's moderate XLogP3-AA value of 1.1 suggests a balance between hydrophilicity and lipophilicity, which is advantageous for drug-like compounds. The presence of one hydrogen bond donor and two hydrogen bond acceptors enables interactions with biological macromolecules, potentially contributing to its biological activity .

Chemical Reactivity

The reactivity of 3-fluoro-1,2-dihydropyridine-2-thione is influenced by both the fluorine substituent and the thione functional group. These structural features allow for various chemical transformations that make the compound valuable in organic synthesis.

Oxidation and Reduction

The thione group in 3-fluoro-1,2-dihydropyridine-2-thione is susceptible to oxidation reactions, which can lead to the formation of disulfides or sulfonic acids. These oxidation reactions can be controlled to produce specific derivatives with modified properties for various applications.

Conversely, reduction reactions can convert the thione group to thiols or sulfides. These transformations provide routes to a range of derivatives with altered biological and chemical properties. The strategic modification of the thione group through reduction can be utilized to tailor the compound's behavior in specific biological or chemical contexts.

Substitution Reactions

The reactive sites in 3-fluoro-1,2-dihydropyridine-2-thione, particularly the positions adjacent to the fluorine atom and the thione group, are amenable to substitution reactions. These reactions can lead to the formation of various substituted pyridinethione derivatives with diverse properties and applications.

The fluorine atom in the compound enhances electrophilicity at certain positions of the pyridine ring, facilitating nucleophilic substitution reactions. Additionally, the thione group can undergo alkylation or acylation reactions, providing further pathways for structural modification.

Applications in Scientific Research

Medicinal Chemistry Applications

3-fluoro-1,2-dihydropyridine-2-thione has garnered interest in medicinal chemistry due to its potential biological activities. Research has investigated its properties as an antimicrobial and antiviral agent, building upon the established therapeutic potential of related fluorinated heterocycles.

The compound is also being explored for its anti-inflammatory and anticancer activities. The presence of the fluorine atom is particularly significant in drug development as it can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. These properties make 3-fluoro-1,2-dihydropyridine-2-thione a promising scaffold for the development of new therapeutic agents.

Synthetic Chemistry Applications

In synthetic chemistry, 3-fluoro-1,2-dihydropyridine-2-thione serves as a valuable building block for the synthesis of more complex molecules. Its reactive functional groups allow for selective modifications that can lead to diverse structural derivatives.

The chemistry of related compounds such as 1,2,3,4-tetrahydropyrimidine-2-thione has attracted widespread attention in recent years, suggesting that 3-fluoro-1,2-dihydropyridine-2-thione may find similar applications in heterocyclic chemistry . This compound can be integrated into synthetic pathways leading to novel heterocyclic systems with potential biological activities.

Industrial Applications

In industrial settings, 3-fluoro-1,2-dihydropyridine-2-thione is utilized in the development of new materials with unique properties. Specifically, it has applications in the synthesis of fluorinated polymers, which are valued for their thermal stability, chemical resistance, and electrical properties. These materials find use in various high-performance applications where conventional polymers would be inadequate.

The industrial significance of fluorinated heterocycles extends to fields such as agrochemicals, pharmaceuticals, and specialty materials. The incorporation of 3-fluoro-1,2-dihydropyridine-2-thione or its derivatives into these applications leverages the unique properties conferred by the fluorine atom and the heterocyclic structure.

Biological Activity and Mechanism of Action

The biological activity of 3-fluoro-1,2-dihydropyridine-2-thione stems from its ability to interact with specific molecular targets in biological systems. The mechanism of action involves interactions facilitated by both the fluorine atom and the thione group.

The fluorine atom enhances the compound's ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. Fluorine's high electronegativity and small size allow it to form strong interactions with protein binding sites, often mimicking hydrogen bonding interactions while providing metabolic stability.

The thiol group can form disulfide bonds with proteins, affecting their structure and function. This reactivity with biological thiol groups, such as those found in cysteine residues of proteins, can lead to the inhibition of enzymatic activity or disruption of protein-protein interactions. This mechanism may underlie some of the compound's potential therapeutic effects, including antimicrobial and anticancer activities.

Current Research and Future Perspectives

Research on 3-fluoro-1,2-dihydropyridine-2-thione is still developing, with ongoing investigations into its synthetic applications, biological activities, and potential therapeutic uses. The compound represents an important addition to the arsenal of fluorinated heterocycles with promising medicinal chemistry applications.

Future research directions may include more detailed studies of structure-activity relationships, optimization of synthetic routes, and exploration of broader biological applications. The development of derivatives with enhanced properties for specific therapeutic targets is likely to be a focus of upcoming investigations.

Given the established importance of fluorine-containing heterocycles in drug discovery and materials science, 3-fluoro-1,2-dihydropyridine-2-thione is positioned to contribute significantly to these fields. Its unique structural features and diverse reactivity patterns provide numerous opportunities for innovation in both academic and industrial research settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume